molecular formula C13H17NO B3089783 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1198764-90-7

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3089783
M. Wt: 203.28 g/mol
InChI Key: LKXCQJMPEBPSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tert-butyl)-3,4-dihydroquinolin-2(1H)-one, also known as 6-t-butyl-2(1H)-quinolinone, is a synthetic organic compound used in various scientific research applications. It is a colorless solid that is insoluble in water, but soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.

Scientific Research Applications

Synthetic Studies in Marine Drugs

  • Application: Synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products.
  • Research Insight: This compound was synthesized via condensation and cyclodehydration processes, playing a crucial role in marine drug discovery.
  • Source: (Li et al., 2013).

Photocyclization and Chirality Studies

  • Application: Enantiospecific photocyclization of molecularly chiral acrylanilides to yield dihydroquinolin-2-ones.
  • Research Insight: The photocyclization results in high enantioselectivity, which is critical in chiral chemistry and pharmaceutical applications.
  • Source: (Ayitou & Sivaguru, 2009).

Reaction Mechanisms in Organic Chemistry

  • Application: The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form dihydroquinoline derivatives.
  • Research Insight: This reaction showcases the efficiency and versatility of dihydroquinoline compounds in organic synthesis.
  • Source: (Matsumoto et al., 2010).

properties

IUPAC Name

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXCQJMPEBPSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ren, X Yan, X Lai, JB Liu, H Zhou, G Qiu - Molecular Catalysis, 2022 - Elsevier
In this work, N-acyloxybenzamide was developed as an efficient acyl nitrenium ion precursor. An iron-catalyzed acyl nitrenium-based ipso-addition and ortho-cyclization of arenes under …
Number of citations: 5 www.sciencedirect.com

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